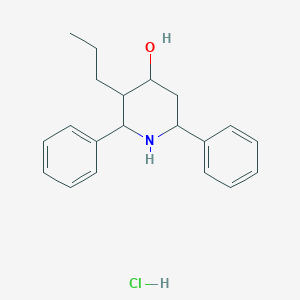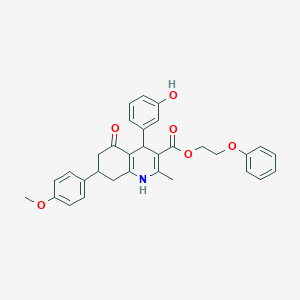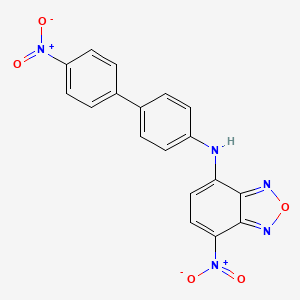![molecular formula C20H18Cl2N4O4 B4892586 1-(3,4-dichlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4892586.png)
1-(3,4-dichlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is commonly referred to as "DPPN" and is a member of the pyrrolidine class of compounds.
Applications De Recherche Scientifique
DPPN has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anticonvulsant, antidepressant, and anxiolytic properties, making it a promising candidate for the treatment of neurological disorders such as epilepsy, depression, and anxiety. Additionally, DPPN has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of inflammatory diseases and conditions.
Mécanisme D'action
The exact mechanism of action of DPPN is not yet fully understood. However, it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal activity. DPPN has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission and reduced neuronal excitability. This mechanism of action is consistent with the observed anticonvulsant, antidepressant, and anxiolytic effects of DPPN.
Biochemical and Physiological Effects:
DPPN has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which could be beneficial in the treatment of a wide range of diseases and conditions. Additionally, DPPN has been shown to increase the levels of several neurotransmitters, including serotonin and dopamine, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DPPN for lab experiments is its high potency and selectivity. This allows for precise control over the dosage and administration of the compound, which is important for accurate experimental results. Additionally, DPPN has been shown to have low toxicity, making it a relatively safe compound to work with. However, one of the main limitations of DPPN is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of future directions for research on DPPN. One area of interest is the development of more efficient synthesis methods that could make the compound more widely available for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of DPPN and its potential therapeutic applications. Finally, there is a need for more research on the safety and toxicity of DPPN, particularly with respect to long-term use.
Méthodes De Synthèse
The synthesis of DPPN involves the reaction of 3,4-dichlorophenylacetic acid with 4-nitroaniline in the presence of thionyl chloride, followed by the addition of piperazine and pyrrolidinedione. The resulting product is then purified through recrystallization. The synthesis of DPPN is a complex process that requires careful attention to detail and precise control over reaction conditions.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O4/c21-16-6-5-15(11-17(16)22)25-19(27)12-18(20(25)28)24-9-7-23(8-10-24)13-1-3-14(4-2-13)26(29)30/h1-6,11,18H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNGPWPZLIULOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-3-{1-[3-(methylthio)propyl]-4-piperidinyl}propanamide](/img/structure/B4892504.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide](/img/structure/B4892516.png)
![2-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide diethanedioate](/img/structure/B4892517.png)

![2-[(4-bromobenzyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B4892538.png)

![{4-benzyl-1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}methanol](/img/structure/B4892549.png)


![ethyl [5-(3-bromo-5-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4892560.png)
![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol dihydrochloride](/img/structure/B4892575.png)
![2-{[5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4892596.png)
